molecular formula C19H21NO6 B15168026 Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate CAS No. 620960-33-0

Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate

Cat. No.: B15168026
CAS No.: 620960-33-0
M. Wt: 359.4 g/mol
InChI Key: ZOXOBWOVTGJGDD-MRXNPFEDSA-N
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Description

Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate (CAS 85960-74-3) is a chiral organic compound with the molecular formula C₁₉H₂₁NO₆ and a molecular weight of 359.38 g/mol. It features a naphthalene ring system, a nitroethyl group, and a propanedioate ester backbone. This compound is primarily utilized as a key intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals or agrochemicals due to its stereochemical rigidity .

Properties

CAS No.

620960-33-0

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

diethyl 2-[(1S)-1-naphthalen-1-yl-2-nitroethyl]propanedioate

InChI

InChI=1S/C19H21NO6/c1-3-25-18(21)17(19(22)26-4-2)16(12-20(23)24)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,3-4,12H2,1-2H3/t16-/m1/s1

InChI Key

ZOXOBWOVTGJGDD-MRXNPFEDSA-N

Isomeric SMILES

CCOC(=O)C([C@H](C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl groups. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity. One common method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile in a copper (I)-catalyzed alkyne–azide cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a naphthalen-1-yl group, a nitroethyl substituent, and propanedioate esters . Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate 85960-74-3 C₁₉H₂₁NO₆ 359.38 Propanedioate ester, nitroethyl Chiral intermediate; used in asymmetric synthesis
Diethyl methyl[1-(naphthalen-1-yl)propan-2-yl]propanedioate 7505-64-8 C₂₁H₂₆O₄ 342.43 Propanedioate ester, methyl, propan-2-yl Higher lipophilicity (XLogP3: 5.3); potential hydrophobic applications
1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea - C₂₉H₃₁N₃S 453.64 Thiourea, dimethylamino Likely chiral catalyst or ligand in organocatalysis
1-(1-Hydroxy naphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one - C₁₈H₁₂O₃ 276.29 Hydroxynaphthyl, furyl, enone Fluorescent probe or bioactive scaffold

Key Differences and Implications

Nitro Group vs. Methyl/Thiourea Substitution: The nitroethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions or reductions. In contrast, the methyl group in the analog (CAS 7505-64-8) increases lipophilicity (XLogP3: 5.3 vs. ~2.5 for the nitro compound), favoring membrane permeability . The thiourea derivative (C₂₉H₃₁N₃S) likely serves as a hydrogen-bond donor in catalysis, unlike the ester/nitro functionalities in the target compound .

Stereochemical Complexity: The target compound’s (1S) configuration provides a defined chiral center critical for enantioselective synthesis.

While the target compound lacks direct biological data, its nitro group may confer reactivity for prodrug development .

Physicochemical Properties

  • Solubility: The nitro group in the target compound increases polarity compared to the methylated analog (CAS 7505-64-8), reducing its octanol-water partition coefficient (LogP). This impacts formulation strategies in drug development .

Q & A

Q. Key Optimization :

  • Solvent polarity (DMF for polar intermediates) and temperature control (0–25°C) minimize side reactions.
  • Catalytic bases (e.g., DBU) enhance reaction rates .

Basic: How is the structure of this compound validated, and what techniques are critical for confirming stereochemistry?

Methodological Answer:

  • X-ray Crystallography : The gold standard for absolute configuration determination. SHELX programs refine crystal structures, validating bond lengths/angles and stereochemistry . Example: Triclinic space group P1P1 with a=8.51A˚a = 8.51 \, \text{Å}, b=8.95A˚b = 8.95 \, \text{Å}, α=78.5\alpha = 78.5^\circ .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H). Retention times correlate with (1S) configuration .
  • NMR/IR : 1H^1\text{H}-NMR coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz}) and NOE effects confirm spatial arrangements. IR confirms nitro (1520 cm⁻¹) and ester (1720 cm⁻¹) groups .

Basic: What analytical methods resolve stereochemical inconsistencies between NMR and crystallographic data?

Methodological Answer:

  • Dynamic Effects : Solution-phase NMR may show averaged signals due to conformational flexibility, while X-ray captures static structures. Compare temperature-dependent NMR (e.g., VT-NMR) to identify dynamic processes .
  • DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G(d) level. Overlay computed/experimental NMR shifts to identify discrepancies .
  • Synchrotron XRD : High-resolution data (e.g., Rint<0.05R_{\text{int}} < 0.05) reduces crystallographic ambiguity .

Advanced: How can enantioselective synthesis be achieved for the (1S)-configured nitroethyl moiety?

Methodological Answer:

  • Chiral Catalysts : Use Rh(II)- or Cu(I)-based complexes with bis(oxazoline) ligands to induce asymmetry during nitroalkene additions .
  • Organocatalysis : Proline derivatives catalyze asymmetric Michael additions, achieving >90% ee .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) separate enantiomers post-synthesis. Example: Candida antarctica lipase B with vinyl acetate .

Validation : Chiral HPLC (e.g., Daicel® columns) and optical rotation ([α]D25=+15.2[\alpha]_D^{25} = +15.2^\circ) confirm enantiopurity .

Advanced: What mechanistic role does the nitro group play in reactivity, and how is it probed experimentally?

Methodological Answer:

  • Electron-Withdrawing Effects : The nitro group stabilizes transition states via resonance, accelerating cycloadditions or nucleophilic attacks.
  • Kinetic Studies : Use stopped-flow UV-Vis to monitor nitro group reduction (e.g., with NaBH₄/Pd/C). Plot rate constants vs. substituent effects .
  • Computational Analysis : Natural Bond Orbital (NBO) analysis in Gaussian09 quantifies charge distribution at the nitroethyl carbon .

Advanced: How are conflicting spectroscopic data (e.g., NMR vs. MS) resolved in structural elucidation?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C18H19NO6\text{C}_{18}\text{H}_{19}\text{NO}_6, m/z=369.1184m/z = 369.1184) to rule out fragmentation artifacts .
  • 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations. Example: Correlate naphthalene protons (δ 7.8–8.2 ppm) with adjacent carbons .
  • Isotopic Labeling : Synthesize 15N ^{15}\text{N}-labeled nitro derivatives to track unexpected MS fragments .

Advanced: What are the applications of this compound in asymmetric catalysis or chiral ligand design?

Methodological Answer:

  • Ligand Synthesis : The (1S)-naphthalenyl group serves as a steric director in phosphoramidate ligands for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
  • Catalytic Activity : Test enantioselectivity in model reactions (e.g., allylic alkylation). Example: 92% ee with 5 mol% ligand loading .
  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand coordination geometry (e.g., Pd K-edge EXAFS) .

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